

Sandoz 58-035 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694

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Application Note and Protocol: Sandoz 58-035

Audience: Researchers, scientists, and drug development professionals.

Topic: Solubility, Handling, and Mechanism of Action of the ACAT Inhibitor **Sandoz 58-035**.

Introduction

Sandoz 58-035 is a potent and competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT)[1][2][3][4]. With a molecular weight of 465.79 g/mol and a chemical formula of $C_{30}H_{47}NOSi$, its CAS number is 78934-83-5[1]. ACAT is a critical enzyme in cellular cholesterol homeostasis, responsible for the esterification of free cholesterol into cholesteryl esters for storage within lipid droplets[5]. By inhibiting this process, **Sandoz 58-035** effectively blocks the accumulation of cholesteryl esters, making it a valuable tool for studying lipid metabolism, atherosclerosis, and certain cancers[3][5]. This document provides detailed information on the solubility of **Sandoz 58-035** in various solvents, protocols for its use, and a summary of its mechanism of action.

Solubility of Sandoz 58-035

The solubility of **Sandoz 58-035** has been reported in several common laboratory solvents. The data indicates high solubility in Dimethyl Sulfoxide (DMSO), while it is insoluble in water[6]. There is a notable range in the reported solubility values for DMSO, which may be attributed to

factors such as the purity and water content of the solvent, temperature, and the use of physical methods like sonication or warming to facilitate dissolution.

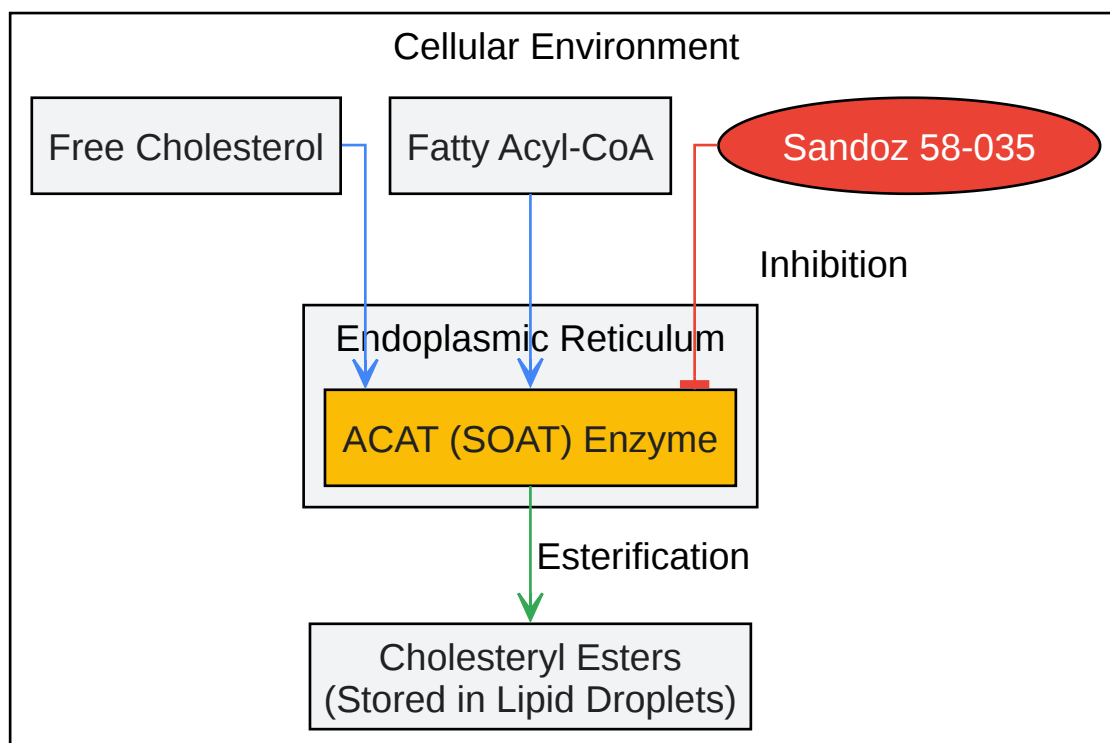
Table 1: Quantitative Solubility Data for **Sandoz 58-035**

Solvent	Reported Solubility	Molar Concentration (approx.)	Conditions & Remarks	Source(s)
DMSO	100 mg/mL	214.7 mM	Requires sonication. Hygroscopic DMSO can significantly impact solubility; use of newly opened solvent is recommended.	[1]
16 mg/mL	34.4 mM	Requires sonication and warming.	[2][6][7][8]	
15 mg/mL	32.2 mM	-	[3]	
>5 mg/mL	>10.7 mM	-	[6]	
2 mg/mL	4.3 mM	Resulted in a clear solution.	[6]	
Water	Insoluble	-	-	[6]

Mechanism of Action: ACAT Inhibition

Sandoz 58-035 exerts its effect by inhibiting the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT)[4]. This enzyme is located in the endoplasmic reticulum and catalyzes the formation of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoA[5]. These esters are then stored in lipid droplets. Inhibition of ACAT by **Sandoz 58-035** leads to a decrease in stored cholesteryl esters and a subsequent accumulation of free cholesterol within the cell[9]. This

disruption of cholesterol homeostasis can induce cellular responses such as the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, which have been exploited in various research contexts[6][9].



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Caption: **Sandoz 58-035** inhibits the ACAT enzyme, blocking cholesterol esterification.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Sandoz 58-035**, a common starting concentration for cell culture experiments.

Materials:

- **Sandoz 58-035** powder (MW: 465.79 g/mol)

- Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath sonicator

Procedure:

- Weighing: Accurately weigh out 1 mg of **Sandoz 58-035** powder and place it into a sterile vial.
- Solvent Addition: To prepare a 10 mM stock solution, add 214.7 μL of high-purity DMSO to the vial containing 1 mg of the compound[2]. It is crucial to use newly opened or anhydrous DMSO, as its hygroscopic nature can negatively affect solubility[1].
- Dissolution: Tightly cap the vial and vortex thoroughly for 30-60 seconds.
- Sonication/Warming: If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes[1][2]. Gentle warming to 37°C can also aid dissolution[2]. Visually inspect the solution to ensure no particulates are present.
- Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles[3].
- Long-term Storage: For long-term storage, keep the aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month)[1][3].

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound[10][11].

Materials:

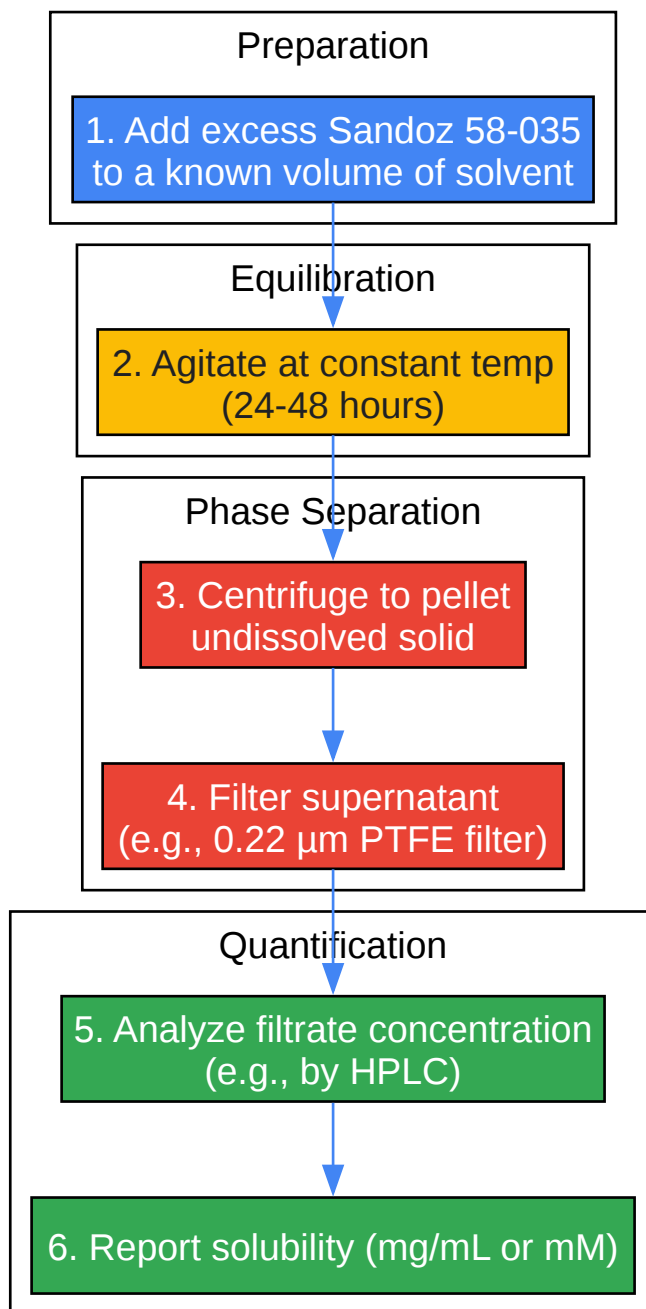
- **Sandoz 58-035** powder

- Chosen solvent (e.g., DMSO, Ethanol)
- Glass vials with screw caps
- Orbital shaker or agitator in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

- Preparation: Add an excess amount of **Sandoz 58-035** solid to a known volume of the test solvent in a glass vial. The presence of undissolved solid is necessary to ensure a saturated solution is achieved.
- Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period (typically 24-48 hours) to allow the system to reach equilibrium[10].
- Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes)[10].
- Filtration: Carefully collect the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) into a clean vial. This step removes any remaining microscopic particles[10].
- Quantification: Prepare a series of dilutions of the clear filtrate. Determine the concentration of **Sandoz 58-035** in the filtrate using a validated analytical method, such as HPLC with a UV detector, by comparing the result against a standard curve of known concentrations[10].
- Reporting: The calculated concentration represents the equilibrium solubility of **Sandoz 58-035** in the specific solvent at the tested temperature. Report the value in units such as

mg/mL or mM^[10].



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Caption: Workflow for the shake-flask method of determining equilibrium solubility.

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